molecular formula C24H19NO5 B6524300 ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate CAS No. 477500-27-9

ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate

Cat. No.: B6524300
CAS No.: 477500-27-9
M. Wt: 401.4 g/mol
InChI Key: ZTDNSMWVTJNGQZ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, an ethyl ester group, and a phenoxybenzamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxybenzamido Group: This step involves the reaction of the benzofuran derivative with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer and inflammation.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets within the cell. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Ethyl 3-(4-phenoxybenzamido)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives and phenoxybenzamido compounds. Similar compounds include:

    Ethyl 3-(4-phenoxybenzamido)-5-phenylthiophene-2-carboxylate: Shares a similar structure but with a thiophene ring instead of a benzofuran ring.

    3-(4-phenoxybenzamido)-1-benzofuran-2-carboxamide: Similar structure but with a carboxamide group instead of an ester group.

    Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a tetrahydrobenzo[b]thiophene ring instead of a benzofuran ring.

The uniqueness of this compound lies in its specific structural features, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

ethyl 3-[(4-phenoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-2-28-24(27)22-21(19-10-6-7-11-20(19)30-22)25-23(26)16-12-14-18(15-13-16)29-17-8-4-3-5-9-17/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDNSMWVTJNGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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